Enhanced Transcriptional Inhibition vs. inS3‑54
In a STAT3‑dependent luciferase reporter assay, (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one (inS3‑54A18) inhibits STAT3‑driven transcription with an IC50 of 8.8 µM, representing a 36% improvement in potency compared to the parent compound inS3‑54 (IC50 = 13.8 µM) [1]. Both assays were performed in cellular contexts, with the target compound evaluated in a STAT3‑dependent luciferase reporter system and inS3‑54 assessed following 29‑hour incubation in a DNA‑binding activity assay.
| Evidence Dimension | STAT3 transcriptional inhibition (IC50) |
|---|---|
| Target Compound Data | 8.8 µM |
| Comparator Or Baseline | inS3‑54 (IC50 = 13.8 µM) |
| Quantified Difference | 5.0 µM improvement; 1.6‑fold greater potency |
| Conditions | STAT3‑dependent luciferase reporter assay (target compound); DNA‑binding activity assay, 29 h incubation (inS3‑54) |
Why This Matters
A lower IC50 in a functional transcriptional assay directly translates to a reduced compound requirement for achieving the same level of STAT3 pathway inhibition in cellular models.
- [1] Huang W, Dong Z, Chen Y, Wang F, Wang CJ, Peng H, He Y, Hangoc G, Pollok K, Sandusky G, Fu XY, Broxmeyer HE, Zhang ZY, Liu JY, Zhang JT. Small‑molecule inhibitors targeting the DNA‑binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo. Oncogene. 2016;35(6):783‑792. View Source
